4-(2-Aminoethoxy)quinoline dihydrochloride
CAS No.: 2097960-21-7
Cat. No.: VC3104168
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097960-21-7 |
|---|---|
| Molecular Formula | C11H14Cl2N2O |
| Molecular Weight | 261.14 g/mol |
| IUPAC Name | 2-quinolin-4-yloxyethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H12N2O.2ClH/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11;;/h1-5,7H,6,8,12H2;2*1H |
| Standard InChI Key | VJHWWOSQAFWGFY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl |
Introduction
Chemical Properties and Structural Characteristics
4-(2-Aminoethoxy)quinoline dihydrochloride is characterized by a quinoline core with an aminoethoxy substituent at the 4-position, existing as a dihydrochloride salt. The compound's chemical identity can be summarized by the following properties:
Basic Properties
Table 1: Chemical Properties of 4-(2-Aminoethoxy)quinoline dihydrochloride
| Property | Value |
|---|---|
| CAS Number | 2097960-21-7 |
| Molecular Formula | C₁₁H₁₄Cl₂N₂O |
| Molecular Weight | 261.14 g/mol |
| IUPAC Name | 2-quinolin-4-yloxyethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H12N2O.2ClH/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11;;/h1-5,7H,6,8,12H2;2*1H |
| Standard InChIKey | VJHWWOSQAFWGFY-UHFFFAOYSA-N |
| PubChem Compound ID | 72716809 |
| Purity Standards | Typically >95% |
The compound's structure consists of a quinoline heterocyclic system with a 2-aminoethoxy group attached at the 4-position. The dihydrochloride salt formation impacts its solubility profile, typically enhancing water solubility compared to the free base form .
Research Status and Future Directions
Comparison with Related Compounds
Table 2: Comparison of 4-(2-Aminoethoxy)quinoline dihydrochloride with Related Quinoline Derivatives
| Compound | Molecular Formula | MW (g/mol) | Known Applications |
|---|---|---|---|
| 4-(2-Aminoethoxy)quinoline dihydrochloride | C₁₁H₁₄Cl₂N₂O | 261.14 | Research chemical |
| 4-Hydroxyquinoline | C₉H₇NO | 145.16 | Synthetic intermediate |
| 4,8-Dihydroxyquinoline-2-carboxylic acid | C₁₀H₇NO₄ | 205.17 | Biochemical research |
| Quinoline-4-carboxamide derivatives | Varies | Varies | Antimalarial activity |
Future Research Directions
Future research on 4-(2-Aminoethoxy)quinoline dihydrochloride might profitably focus on:
-
Structure-Activity Relationship Studies: Systematic modifications of the aminoethoxy chain length, substituents, and position on the quinoline ring could yield derivatives with enhanced biological activities.
-
Biological Activity Screening: Comprehensive screening against various biological targets including enzymes, receptors, and pathogens could reveal unexpected therapeutic applications.
-
Synthesis Optimization: Development of more efficient and scalable synthetic routes would facilitate further research and potential applications.
-
Metal Complexation Studies: Investigation of the compound's ability to form complexes with various metals could lead to applications in catalysis or as metallodrugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume